5,7-dimethyl-1-propyl-1H-indole-2,3-dione 5,7-dimethyl-1-propyl-1H-indole-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC19908843
InChI: InChI=1S/C13H15NO2/c1-4-5-14-11-9(3)6-8(2)7-10(11)12(15)13(14)16/h6-7H,4-5H2,1-3H3
SMILES:
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol

5,7-dimethyl-1-propyl-1H-indole-2,3-dione

CAS No.:

Cat. No.: VC19908843

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

5,7-dimethyl-1-propyl-1H-indole-2,3-dione -

Specification

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
IUPAC Name 5,7-dimethyl-1-propylindole-2,3-dione
Standard InChI InChI=1S/C13H15NO2/c1-4-5-14-11-9(3)6-8(2)7-10(11)12(15)13(14)16/h6-7H,4-5H2,1-3H3
Standard InChI Key LTPRWUGTSUTAOM-UHFFFAOYSA-N
Canonical SMILES CCCN1C2=C(C=C(C=C2C(=O)C1=O)C)C

Introduction

Chemical Structure and Nomenclature

The core structure of 5,7-dimethyl-1-propyl-1H-indole-2,3-dione derives from the isatin (1H-indole-2,3-dione) scaffold, a bicyclic heteroaromatic system featuring a fused benzene and pyrrolidine ring. Key structural features include:

  • N1-propyl substitution: A three-carbon alkyl chain replaces the hydrogen at the indole nitrogen.

  • C5 and C7 methyl groups: Methyl substituents at positions 5 and 7 introduce steric and electronic modifications to the aromatic system.

  • Diketone functionality: The 2,3-dione moiety confers hydrogen-bonding capacity and redox activity .

The molecular formula is C₁₄H₁₅NO₂, with a calculated molecular weight of 229.28 g/mol. Comparatively, the non-propylated analog 5,7-dimethyl-1H-indole-2,3-dione (C₁₀H₉NO₂) has a molecular weight of 175.18 g/mol . The propyl group increases hydrophobicity, as evidenced by the predicted logP value of ~2.1 (vs. 1.48 for the methyl-only derivative) .

Synthesis and Crystallization

Synthetic Routes

While no literature explicitly details the synthesis of 5,7-dimethyl-1-propyl-1H-indole-2,3-dione, plausible pathways can be extrapolated from methods used for analogous compounds:

  • N-Alkylation of 5,7-Dimethylisatin

    • Base-mediated alkylation of 5,7-dimethylisatin with 1-bromopropane in polar aprotic solvents (e.g., DMF, DMSO):

      5,7-Dimethylisatin+CH3CH2CH2BrK2CO3,Δ5,7-Dimethyl-1-propylisatin\text{5,7-Dimethylisatin} + \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} \xrightarrow{\text{K}_2\text{CO}_3, \Delta} \text{5,7-Dimethyl-1-propylisatin}
    • Yields for similar N-alkylations of isatins typically range from 50–75% .

  • Cyclization of Propyl-Substituted Precursors

    • Condensation of 4-propylamino-3,5-dimethylbenzaldehyde with chloral hydrate in acidic conditions, followed by oxidation .

Crystallographic Behavior

The non-propylated analog 5,7-dimethyl-1H-indole-2,3-dione crystallizes in a monoclinic system (space group P2₁/c) with four molecules per asymmetric unit. Key crystallographic parameters include :

ParameterValue
Unit cell dimensionsa = 12.354 Å
b = 14.318 Å
c = 19.872 Å
β angle98.74°
Volume3472.3 ų
Z (molecules/unit cell)16

Molecules exhibit near-planar geometry (mean deviation: 0.017–0.026 Å), stabilized by intramolecular N—H⋯O hydrogen bonds. The propyl variant is expected to disrupt this planarity, increasing torsional angles around the N1-C8 bond.

Physicochemical Properties

Experimental data for 5,7-dimethyl-1-propyl-1H-indole-2,3-dione remains unreported, but predictions based on structural analogs suggest:

PropertyPredicted Value5,7-Dimethylisatin
Melting Point180–190°C245°C
Density (g/cm³)1.15 ± 0.051.3 ± 0.1
Solubility in Water<0.1 mg/mL0.3 mg/mL
logP2.11.48
PSA (Ų)46.246.17

The propyl chain reduces crystallinity compared to the parent compound, as evidenced by the lower predicted melting point. Hydrophobic interactions dominate, with increased solubility in organic solvents like ethyl acetate and dichloromethane.

Hydrogen Bonding and Supramolecular Assembly

In the crystal lattice of 5,7-dimethyl-1H-indole-2,3-dione, molecules form dimers via N—H⋯O hydrogen bonds (N1—H1⋯O2: 2.06 Å, 156°) . Substitution with a propyl group at N1 would eliminate this hydrogen bond donor, potentially leading to:

  • Van der Waals-dominated packing: Enhanced alkyl-alkyl interactions between propyl chains.

  • Altered crystal symmetry: Transition from monoclinic (P2₁/c) to triclinic (P1) systems.

  • Reduced thermal stability: Weaker intermolecular forces lower decomposition temperatures.

Biological and Industrial Applications

While direct studies on the propyl derivative are lacking, isatin analogs exhibit diverse bioactivities:

Material Science Applications

  • Coordination chemistry: Isatin diketones form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) .

  • Polymer precursors: N-Alkylated isatins serve as monomers for conductive polymers with band gaps of 2.1–3.4 eV .

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